(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid
CAS No.: 1335093-12-3
Cat. No.: VC6643016
Molecular Formula: C9H15NO2
Molecular Weight: 169.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335093-12-3 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.224 |
IUPAC Name | (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-/t7-,8+/m0/s1 |
Standard InChI Key | YCJMQQKIVRVQJT-VFYBFDEHSA-N |
SMILES | C1CCC(C(C=CC1)N)C(=O)O |
Introduction
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid is a complex organic compound with a specific stereochemistry and functional groups that contribute to its unique chemical properties. Despite the lack of detailed information in the provided search results, this compound can be analyzed based on its structural components and potential applications.
Synthesis and Characterization
While specific synthesis methods for (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid are not detailed in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving ring formation and functional group modifications. Characterization would involve techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Comparison with Similar Compounds
Similar compounds like (1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid and (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid have been studied for their chemical properties and potential biological activities. These compounds share similar functional groups but differ in ring size and stereochemistry.
Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Stereochemistry |
---|---|---|---|
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid | C7H11NO2 | 141.17 g/mol | (1R,2S) |
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid | C7H11NO2 | 141.17 g/mol | (1S,2R) |
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid | C9H15NO2 (inferred) | Not specified | (1S,2R,3Z) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume